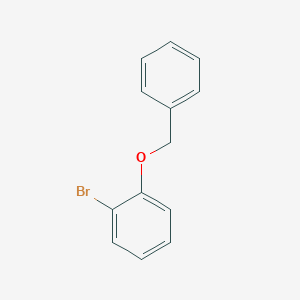

1-(Benzyloxy)-2-bromobenzene

説明

Structure

2D Structure

特性

IUPAC Name |

1-bromo-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHAHMHUMMWFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340128 | |

| Record name | 1-(Benzyloxy)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31575-75-4 | |

| Record name | 1-Benzyloxy-2-bromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyloxy)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1 Benzyloxy 2 Bromobenzene

Established Synthetic Pathways for 1-(Benzyloxy)-2-bromobenzene

Established methods for the synthesis of this compound are reliable and widely documented. These pathways typically involve classical organic reactions that are well-understood and have been optimized over time.

O-Alkylation Reactions from Halophenols

The most direct and common method for synthesizing this compound is through the O-alkylation of 2-bromophenol (B46759). This reaction, a classic example of the Williamson ether synthesis, involves the deprotonation of 2-bromophenol to form a phenoxide ion, which then acts as a nucleophile to attack an appropriate benzyl (B1604629) halide, typically benzyl bromide. mdpi.comwikipedia.orglibretexts.org The reaction is generally carried out in the presence of a base in a suitable solvent. mdpi.com

Common bases used for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). mdpi.comorganic-chemistry.org The choice of base can influence the reaction rate and yield. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) to facilitate the nucleophilic substitution. mdpi.com

Table 1: O-Alkylation of 2-Bromophenol

| Starting Material | Reagent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Bromophenol | Benzyl bromide | K₂CO₃ | MeCN | Room temperature, overnight | - |

| 2-Bromophenol | Benzyl bromide | NaH | THF | Reflux | - |

Data derived from multiple sources. mdpi.comorganic-chemistry.org

Alkylation and Bromination Sequential Strategies

An alternative to the direct O-alkylation of a pre-brominated phenol (B47542) is a sequential strategy involving etherification followed by bromination. In this approach, phenol is first converted to benzyl phenyl ether. Subsequently, the ether is subjected to bromination to introduce the bromine atom at the ortho position.

Another sequential approach involves the bromination of a protected phenol. For instance, a phenol can be protected, then brominated, and finally deprotected and alkylated. However, the direct bromination of benzyl phenyl ether can lead to a mixture of ortho and para isomers, necessitating purification to isolate the desired 2-bromo isomer. The regioselectivity of the bromination step is a critical consideration in this strategy.

Emerging Synthetic Techniques for Enhanced Efficiency

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound. These emerging techniques aim to improve yields, reduce reaction times, and utilize milder reaction conditions.

Catalytic Approaches in Ether Formation

Catalytic methods are being explored to enhance the efficiency of the etherification step. Phase-transfer catalysis (PTC) is one such approach that facilitates the reaction between the water-soluble phenoxide and the organic-soluble benzyl halide. cyf-kr.edu.plresearchgate.net Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be employed in a solvent-free or "dry" media under microwave irradiation, significantly reducing reaction times. cyf-kr.edu.pl

Another catalytic approach involves the use of metal catalysts. For instance, a copper(I) iodide (CuI) catalyzed coupling of benzyl alcohol with 2-bromo-iodobenzene has been reported to yield this compound. This method utilizes a ligand such as 1,10-phenanthroline (B135089) and a base like cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) at elevated temperatures.

Table 2: Catalytic Synthesis of this compound

| Reactants | Catalyst System | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Benzyl alcohol, 2-Bromo-iodobenzene | CuI, 1,10-phenanthroline, Cs₂CO₃ | Toluene | 110°C, 36 h | 71% |

| Phenol, Benzyl chloride | Tetrabutylammonium bromide (TBAB) | "Dry" media | Microwave irradiation, 300W, 50s | 78% |

Data derived from multiple sources. cyf-kr.edu.pl

Optimized Reaction Conditions and Solvent Systems

Optimization of reaction conditions and the choice of solvent play a crucial role in maximizing the yield and purity of this compound. The use of microwave irradiation in conjunction with phase-transfer catalysis under solvent-free conditions has been shown to be a rapid and efficient method. cyf-kr.edu.pl

In the context of traditional heating, the choice of solvent is critical. Polar aprotic solvents like acetonitrile and DMF are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, thus enhancing its reactivity. mdpi.com The reaction temperature and duration are also key parameters that need to be optimized to ensure complete reaction and minimize side product formation. For instance, the reaction of 2-bromophenol with benzyl bromide using potassium carbonate in acetonitrile is typically stirred at room temperature overnight. mdpi.com

Control of Regioselectivity and Stereochemistry in Related Syntheses

The principles of regioselectivity are paramount in the synthesis of substituted benzyl phenyl ethers, including this compound. When starting with an unsubstituted phenol, subsequent bromination can lead to a mixture of ortho and para isomers. The directing effect of the benzyloxy group favors substitution at these positions. Achieving high regioselectivity for the ortho isomer often requires specific strategies or purification methods.

In syntheses involving substituted phenols, the existing substituents can influence the position of further functionalization. For example, in the synthesis of flavone (B191248) benzyl ethers, the rearrangement of a benzyl group has been observed, with the regioselectivity being influenced by steric hindrance and the electronic properties of the debenzylated flavone. rhhz.net

Stereochemistry is generally not a factor in the synthesis of this compound itself, as the molecule is achiral. However, in the synthesis of more complex molecules containing this moiety, the stereochemical outcome of reactions at other centers in the molecule would need to be carefully controlled.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a crucial aspect of modern synthetic strategy, aiming to reduce environmental impact and enhance safety and efficiency. Research has focused on several key areas, including the use of environmentally benign catalysts and solvents, improving atom economy, and employing metal-free reaction conditions.

A significant advancement in the eco-friendly synthesis of aryl ethers involves the use of iron catalysts. An iron(II/III) chloride-catalyzed O-alkylation method has been developed using propylene (B89431) carbonate as a green and recyclable solvent. acs.org This approach offers a more sustainable alternative to traditional methods that often rely on polar aprotic solvents like dimethylformamide (DMF). In a related application, the O-alkylation of a similar substrate, 1-(1-(benzyloxy)ethyl)-4-bromobenzene, using an iron(II/III) chloride catalyst in propylene carbonate afforded the product in a 53% isolated yield under relatively mild conditions (80°C for 12 hours). acs.org Propylene carbonate is favored for its high polarity, recyclability, and low toxicity, aligning with green chemistry principles.

Another strategic approach to minimize the environmental impact is the development of metal-free catalytic systems. An organocatalytic method for intramolecular C-H activation has been successfully applied to this compound. researchgate.netresearchgate.net In this process, 1,10-phenanthroline is used as an organocatalyst in the presence of a base (potassium tert-butoxide) and mesitylene (B46885) as the solvent, leading to the cyclized product 6H-benzo[c]chromene in 73% yield. researchgate.netresearchgate.net This method is significant as it avoids the use of transition metals, which are often expensive, toxic, and can lead to product contamination that is particularly problematic in pharmaceutical synthesis. researchgate.net

The table below summarizes and compares different synthetic approaches, highlighting aspects relevant to green chemistry.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Conditions | Yield | Green Chemistry Aspects |

| Iron-Catalyzed O-Alkylation | 1-(1-(benzyloxy)ethyl)-4-fluorobenzene, 1-(1-(benzyloxy)ethyl)-4-bromobenzene | FeCl₂/FeCl₃ | Propylene Carbonate | 80°C, 12 h | 43-53% | Environmentally benign catalyst, recyclable solvent, mild conditions. acs.org |

| Organocatalytic Intramolecular C-H Activation | This compound | 1,10-phenanthroline, KOt-Bu | Mesitylene | 100°C, 20 h | 73% | Metal-free catalysis, avoiding transition-metal contamination. researchgate.netresearchgate.net |

| Copper-Catalyzed Etherification | 2-bromo-iodobenzene, Benzyl alcohol | CuI, 1,10-phenanthroline, Cs₂CO₃ | Toluene | 110°C, 36 h | 71% | Use of a less-toxic metal (copper) compared to some alternatives, but still requires a metal catalyst and high temperature. |

| Williamson Ether Synthesis | 2-bromophenol, Benzyl bromide | K₂CO₃ | Acetonitrile (MeCN) | Room Temp, overnight | 96% | High yield at room temperature, but generates salt waste and uses a moderately toxic solvent. mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 2 Bromobenzene

Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The bromine atom in 1-(benzyloxy)-2-bromobenzene renders the ortho-carbon atom electrophilic, making it a suitable substrate for a range of cross-coupling reactions. These transformations are pivotal for the synthesis of biaryl compounds and other functionalized aromatic systems.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the functionalization of aryl halides like this compound. eie.grmdpi.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. mdpi.com

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound. gre.ac.uksemanticscholar.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. researchgate.net

In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to 2-benzyloxybiphenyl derivatives. For instance, the reaction of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, yields the corresponding biphenyl (B1667301) products. These reactions are often carried out in solvents like dimethylformamide (DMF) at elevated temperatures. arabjchem.org

A specific application involves the synthesis of biphenyl derivatives with diverse substitution patterns. The reaction conditions can be optimized by screening different palladium sources, ligands, and bases to achieve high yields. For example, palladium acetate (B1210297) in combination with a suitable phosphine (B1218219) ligand and a carbonate base is a common catalytic system for this transformation. semanticscholar.orgarabjchem.org

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(Benzyloxy)-4-bromobenzaldehyde | 3,4,5-Trimethoxyphenylboronic acid | Pd(OAc)2 | K2CO3 | DMF | 110 | 72 | arabjchem.org |

| Bromobenzene (B47551) | p-Tolylboronic acid | Nano-palladium | K2CO3 | Not specified | 40-80 | 96 | google.com |

| Bromobenzene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Ethanol/Toluene (B28343) | Not specified | Not specified | semanticscholar.org |

The Stille cross-coupling reaction offers another avenue for C-C bond formation, utilizing organostannane reagents in the presence of a palladium catalyst. jkchemical.comresearchgate.net A significant challenge in cross-coupling reactions has been the use of secondary alkyl nucleophiles, which are prone to isomerization. nih.govsigmaaldrich.com However, recent advancements have led to the development of stereoretentive Stille cross-coupling methods.

Specifically, the use of secondary alkyl azastannatranes as nucleophiles in palladium-catalyzed reactions with aryl halides, including bromides, has been shown to proceed with retention of configuration. nih.govsigmaaldrich.com This methodology allows for the formation of C(sp²)-C(sp³) bonds with high stereochemical fidelity. While direct examples employing this compound are not explicitly detailed in the provided results, the general applicability of this method to a wide range of aryl bromides suggests its potential for the stereospecific synthesis of 2-benzyloxy-1-alkylbenzene derivatives. nih.govsigmaaldrich.com The reaction tolerates a variety of functional groups and proceeds with minimal isomerization of the secondary alkyltin reagent. nih.govsigmaaldrich.com

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering more atom-economical and environmentally benign alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials.

In a departure from transition-metal-catalyzed methods, organocatalytic approaches to C-H activation have been developed for the synthesis of biaryls. beilstein-journals.orgnih.gov These reactions often proceed through a homolytic aromatic substitution mechanism. An intramolecular version of this reaction has been demonstrated using this compound as a substrate. beilstein-journals.orgbeilstein-journals.org In this transformation, the compound undergoes cyclization to form 6H-benzo[c]chromene.

The reaction is typically carried out in a high-boiling solvent like mesitylene (B46885), with an organocatalyst such as 1,10-phenanthroline (B135089) or its derivatives, and a strong base like potassium tert-butoxide. researchgate.netresearchgate.net This process is considered a transition-metal-free C-H functionalization, providing a novel strategy for the synthesis of fused ring systems. researchgate.net

Table 2: Organocatalytic Intramolecular C-H Activation of this compound

| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | 1,10-Phenanthroline (40 mol%) | KOt-Bu (3.0 equiv.) | Mesitylene | 100 | 20 | 6H-Benzo[c]chromene | 73 | researchgate.netresearchgate.net |

| This compound | Not specified | Not specified | Mesitylene | Not specified | Not specified | 6H-Benzo[c]chromene | 73 | beilstein-journals.orgbeilstein-journals.org |

Building on the principles of organocatalysis, transition-metal-free C-H coupling reactions have been established as a viable synthetic strategy. acs.org These reactions are typically promoted by a base and an organic ligand or catalyst. The intramolecular cyclization of this compound to 6H-benzo[c]chromene serves as a prime example of this type of transformation. researchgate.netacs.org

The mechanism is believed to involve the formation of an aryl radical, which then undergoes an intramolecular homolytic aromatic substitution. acs.org The use of a small organic molecule, such as (2-(methylamino)phenyl)methanol, in conjunction with a strong base like potassium tert-butoxide, has also been shown to catalyze the C-H arylation of unactivated arenes. rsc.org An intramolecular version of this reaction using 1-(benzyloxy)-2-iodobenzene, a close analog of the bromo-derivative, yielded 6H-benzo[c]chromene, highlighting the potential of this method for related substrates. rsc.org Furthermore, a porous organic phenanthroline-based polymer has been developed as a recyclable catalyst for similar transition-metal-free C-H arylations, and its efficacy was demonstrated in the intramolecular cyclization of this compound. rsc.org

Mechanistic Elucidation of Cross-Coupling Pathways

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions have been investigated to understand the underlying mechanisms that govern product formation.

Role of Base-Promoted Homolytic Aromatic Substitution (HAS)

Base-promoted homolytic aromatic substitution (HAS) has emerged as a significant pathway in the cross-coupling reactions of aryl halides, including this compound. acs.org This mechanism, which operates in the absence of transition metals, typically involves a strong base like potassium tert-butoxide (KOt-Bu) and sometimes an organic additive. acs.orgresearchgate.net The reaction is believed to proceed through the formation of radical intermediates. acs.orgresearchgate.net

The key steps in a base-promoted HAS reaction are:

Initiation: The reaction is often initiated by a single-electron transfer (SET) from a donor, which can be a complex of the base and an additive, to the aryl halide. This generates a radical anion of the aryl halide. acs.org

Fragmentation: The radical anion then fragments, releasing a halide ion and forming an aryl radical. acs.org

Propagation: The aryl radical can then react with another aromatic molecule in an intermolecular fashion or, in the case of appropriately substituted molecules like this compound, can undergo intramolecular reactions. researchgate.netbeilstein-journals.org

An intramolecular version of this reaction using this compound as the substrate has been successfully demonstrated, yielding the cyclized product 6H-benzo[c]chromene in good yield. researchgate.netbeilstein-journals.org This transformation highlights the utility of the HAS pathway for the synthesis of fused ring systems. researchgate.net

Investigation of Radical Intermediates

The involvement of radical intermediates in these cross-coupling reactions is a key area of mechanistic investigation. researchgate.net The formation of aryl radicals from haloarenes can be initiated by strong electron donors, which can be formed from the reaction of a base with an additive like 1,10-phenanthroline. researchgate.net

Experimental evidence for the presence of radical intermediates often comes from trapping experiments or the observation of characteristic side products. researchgate.netacs.org For instance, the use of radical scavengers like TEMPO can inhibit the reaction, suggesting a radical-mediated process. acs.org

In the context of this compound, the initially formed 2-(benzyloxy)phenyl radical can undergo intramolecular cyclization onto the benzyloxy group, leading to the formation of 6H-benzo[c]chromene. researchgate.netbeilstein-journals.org This cyclization is a testament to the reactivity of the radical intermediate and the proximity of the reacting moieties.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is susceptible to nucleophilic substitution, providing a route to introduce a variety of functional groups at this position.

Reactions with Amines, Thiols, and Alkoxides

The bromine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides, under suitable reaction conditions. These reactions typically proceed via a nucleophilic aromatic substitution (SNA_r) mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring. While the benzyloxy group is not strongly electron-withdrawing, these substitutions can still occur, often requiring elevated temperatures or the use of a strong base. libretexts.org

| Nucleophile | Product Type |

| Amines | 2-(Benzyloxy)anilines |

| Thiols | 2-(Benzyloxy)phenyl thioethers |

| Alkoxides | 1-(Benzyloxy)-2-alkoxybenzenes |

Influence of Steric and Electronic Parameters on Substitution

The efficiency of nucleophilic aromatic substitution reactions is significantly influenced by both steric and electronic factors.

Electronic Effects: The rate of S_NAr reactions is generally enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org Conversely, electron-donating groups would be expected to decrease the reaction rate. The benzyloxy group itself has a modest electronic influence.

Steric Effects: The steric environment around the reaction center plays a crucial role. Bulky substituents ortho to the bromine atom can hinder the approach of the nucleophile, thereby slowing down the reaction rate. libretexts.org In this compound, the benzyloxy group in the ortho position presents a degree of steric hindrance that can influence the reactivity towards different nucleophiles. libretexts.org The size of the incoming nucleophile is also a critical factor, with smaller nucleophiles generally reacting faster than bulkier ones. libretexts.org

Transformations Involving the Benzyloxy Moiety

The benzyloxy group in this compound can also undergo various chemical transformations. A common reaction is the cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol (B47542). This debenzylation can be achieved through various methods, including catalytic hydrogenation.

Furthermore, the benzylic position of the benzyloxy group is susceptible to radical-mediated functionalization. For instance, in some cross-coupling reactions, radical intermediates can be generated at the benzylic carbon. acs.org This opens up possibilities for C-H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds at a position remote from the aromatic ring. acs.org

Oxidative Transformations to Carbonyl Derivatives

The benzylic position in this compound is susceptible to oxidation, providing a pathway to carbonyl compounds. While specific studies focusing solely on the oxidation of this compound are not extensively detailed in the literature, the transformation is analogous to the well-established oxidation of benzyl ethers. The benzyloxy group can be oxidized to form the corresponding ester, 2-bromophenyl benzoate.

This type of benzylic oxidation can be achieved using various oxidizing agents. organic-chemistry.org General protocols for the oxidation of alkyl arenes to carbonyls often employ reagents like potassium permanganate, chromium-based reagents, or milder, more selective methods such as those using o-iodoxybenzoic acid (IBX) or systems like TEMPO with a co-oxidant. organic-chemistry.org For instance, the oxidation of the benzylic C-H bond would convert the ether into an ester, a valuable transformation for introducing a carbonyl functionality. The general transformation is as follows:

Scheme 1: Hypothetical Oxidation of this compound

The choice of oxidant is crucial to prevent cleavage of the ether linkage or undesired reactions at the bromine-substituted ring.

Reductive Cleavage Strategies (e.g., Hydrogenolysis)

The benzyl group in this compound serves as a common protecting group for the phenolic hydroxyl. Its removal via reductive cleavage, particularly hydrogenolysis, is a fundamental strategy in organic synthesis. This reaction regenerates the phenol, 2-bromophenol (B46759), and produces toluene as a byproduct.

Catalytic hydrogenolysis is the most common method, typically employing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. The reaction proceeds by the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis.

Scheme 2: Hydrogenolysis of this compound

Intramolecular Cyclization Reactions

This compound is an excellent precursor for intramolecular cyclization reactions, leveraging the proximity of the bromo- and benzyloxy- substituents to construct fused ring systems. These reactions often proceed via palladium-catalyzed C-C or C-H bond activation or through metal-free radical pathways.

Formation of Fused Polycyclic Systems

The intramolecular cyclization of this compound is a powerful method for synthesizing fused polycyclic compounds, most notably 6H-benzo[c]chromene. This transformation involves the formation of a new carbon-carbon bond between the two aromatic rings. Both transition-metal-free and palladium-catalyzed methods have been developed to achieve this. rsc.orgresearchgate.net

A metal-free approach involves a base-induced homolytic aromatic substitution (BHAS). researchgate.net In a study, treating this compound with potassium tert-butoxide (KOt-Bu) in the presence of 1,10-phenanthroline as a ligand in mesitylene at 100 °C resulted in the exclusive formation of 6H-benzo[c]chromene in good yield. researchgate.net

Palladium-catalyzed intramolecular direct C–H arylation offers another efficient route. rsc.org This reaction typically involves a Pd(II) catalyst that activates a C-H bond on the benzyl group's phenyl ring, which then couples with the carbon bearing the bromine atom. This process forms the central heterocyclic ring of the benzo[c]chromene system. rsc.org

Beyond benzo[c]chromenes, related 2-bromoaryl ethers can undergo cyclization to form other fused systems like dibenzofurans. biointerfaceresearch.com This typically occurs through an intramolecular palladium-catalyzed reaction that forms the central furan (B31954) ring. biointerfaceresearch.com

Cyclization Pathways Leading to Heterocyclic Structures

The synthesis of heterocyclic structures from this compound and its derivatives is a cornerstone of its reactivity profile. The formation of 6H-benzo[c]chromene, a fused heterocyclic system, is a prime example. rsc.orgresearchgate.net

The mechanistic pathways for these cyclizations are of significant interest. In the palladium-catalyzed synthesis of 6H-benzo[c]chromenes from 2-bromoaryl benzyl ethers, the reaction proceeds via an intramolecular direct C–H arylation. rsc.org The catalytic cycle is thought to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step where an ortho C-H bond of the benzyl ring is activated. Reductive elimination from the resulting palladacycle yields the 6H-benzo[c]chromene product and regenerates the Pd(0) catalyst. rsc.org

An alternative metal-free pathway proceeds via an intramolecular homolytic aromatic substitution. rsc.org In this mechanism, a radical is generated which then attacks the adjacent aromatic ring to forge the new C-C bond, leading to the cyclized product. researchgate.net

These cyclization strategies have also been extended to synthesize other important heterocyclic cores. For example, palladium-catalyzed intramolecular reactions of related substrates can lead to the formation of benzofurans. vu.nlacs.org Furthermore, intramolecular Heck-type cyclizations of related intermediates have been used in the total synthesis of complex natural products like narciclasine. nih.gov

Table 1: Intramolecular Cyclization of this compound to 6H-Benzo[c]chromene This table is interactive. Users can sort and filter the data as needed.

| Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,10-Phenanthroline, KOt-Bu | Mesitylene | 100 | 73 | researchgate.net |

| PdCl₂(MeCN)₂ | Dioxane | 120 | 85 | rsc.org |

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Molecular Architectures

1-(Benzyloxy)-2-bromobenzene is a key precursor in the synthesis of complex polycyclic aromatic compounds, most notably dibenzofurans. The synthesis of the dibenzofuran (B1670420) core often involves an intramolecular biaryl coupling reaction. In a typical synthetic route, the this compound moiety is first coupled with another aromatic ring system. Subsequent debenzylation to reveal the phenol (B47542), followed by an intramolecular cyclization, often catalyzed by a transition metal like palladium, forges the furan (B31954) ring and completes the dibenzofuran skeleton. This strategy has been employed in the synthesis of various substituted dibenzofurans, which are important structural motifs in many natural products and pharmacologically active compounds.

An analogous application of bromobenzene (B47551) derivatives in the construction of complex natural products is the synthesis of 10-benzyloxy-narciclasine, a member of the Amaryllidaceae alkaloid family known for its potent anticancer properties. The synthesis of this complex molecule was achieved in 16 steps starting from bromobenzene, highlighting the utility of such precursors in building intricate molecular architectures through key transformations like dioxygenase-mediated hydroxylation and intramolecular Heck cyclization mdpi.com.

| Target Molecule Class | Key Reaction | Precursor Role |

| Dibenzofurans | Intramolecular Biaryl Coupling | Provides one of the aromatic rings and the precursor to the phenol for furan ring formation. |

| Narciclasine Alkaloids | Intramolecular Heck Cyclization | Serves as a foundational building block for one of the aromatic rings in the complex polycyclic structure. mdpi.com |

Precursor for Advanced Building Blocks in Chemical Synthesis

A primary application of this compound is its conversion into more reactive and versatile chemical building blocks, such as organometallic reagents and boronic acids. The bromine atom can be readily transformed into a metal or metalloid-containing functional group, which can then participate in a variety of carbon-carbon bond-forming reactions.

One of the most important transformations is the synthesis of 2-(benzyloxy)phenylboronic acid. This is typically achieved through a lithiation-borylation sequence. This compound is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to undergo lithium-halogen exchange, forming 2-(benzyloxy)phenyllithium. This highly reactive intermediate is then quenched with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, followed by acidic workup to yield 2-(benzyloxy)phenylboronic acid researchgate.netyoutube.com. This boronic acid is a stable, crystalline solid that serves as a key coupling partner in Suzuki-Miyaura reactions rsc.orgnih.gov.

| Advanced Building Block | Synthetic Method | Key Reagents |

| 2-(Benzyloxy)phenyllithium | Lithium-Halogen Exchange | n-Butyllithium |

| 2-(Benzyloxy)phenylboronic acid | Lithiation-Borylation | n-Butyllithium, Trialkyl borate |

Development of Biaryl Scaffolds for Diverse Applications

The development of biaryl scaffolds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to chiral ligands in asymmetric catalysis. This compound and its derivative, 2-(benzyloxy)phenylboronic acid, are extensively used in transition metal-catalyzed cross-coupling reactions to construct these important structural motifs ccspublishing.org.cnresearchgate.net.

The Suzuki-Miyaura coupling is a widely employed method for this purpose, where this compound can be coupled with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base researchgate.netnih.govbeilstein-journals.org. Conversely, 2-(benzyloxy)phenylboronic acid can be coupled with various aryl or heteroaryl halides youtube.com. These reactions are highly versatile and tolerate a wide range of functional groups, allowing for the synthesis of a diverse library of biaryl compounds.

A significant application of these biaryl scaffolds is in the synthesis of chiral phosphine (B1218219) ligands, such as monodentate biaryl phosphines (MOPs). These ligands are crucial for asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of chemical transformations ccspublishing.org.cnnih.govresearchgate.net. The synthesis of these ligands often involves the coupling of two aryl rings, one of which can be derived from this compound, followed by the introduction of the phosphine group. The resulting atropisomeric biaryl phosphines have found applications as catalysts in reactions like asymmetric [3+2] annulations nih.gov.

| Cross-Coupling Reaction | Coupling Partners | Application of Biaryl Product |

| Suzuki-Miyaura | This compound + Arylboronic acid | Synthesis of functionalized biaryls for pharmaceuticals and materials. ccspublishing.org.cn |

| Suzuki-Miyaura | 2-(Benzyloxy)phenylboronic acid + Aryl halide | Synthesis of chiral phosphine ligands for asymmetric catalysis. nih.gov |

| Negishi | This compound + Organozinc reagent | Access to biaryl structures under mild conditions. |

Potential in Polymer and Advanced Material Precursor Development

The unique molecular structure of this compound and its derivatives suggests their potential as precursors for advanced materials, including liquid crystals and organic electronic materials.

The rigid, planar structure of the biaryl scaffolds that can be synthesized from this compound is a common feature in liquid crystalline compounds. Bent-core liquid crystals, for example, are often based on a 1,3-disubstituted benzene (B151609) central unit with rigid side arms researchgate.netresearchgate.netrsc.org. Derivatives of this compound could be elaborated into such structures, where the benzyloxy group provides a point for further functionalization or can influence the mesomorphic properties of the final material researchgate.net.

In the realm of organic electronics, there is a constant search for new π-conjugated materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics researchgate.netresearchgate.net. Hole-transporting materials (HTMs) are a critical component of these devices, and their performance is highly dependent on their molecular structure and electronic properties mdpi.comrsc.orgmdpi.com. The biaryl and polyaromatic structures that can be accessed from this compound are promising candidates for the development of novel HTMs. The ability to introduce various substituents onto the aromatic rings through cross-coupling reactions allows for the fine-tuning of the material's HOMO/LUMO levels and charge-transport characteristics.

| Material Class | Potential Role of this compound Derivative | Key Structural Feature |

| Liquid Crystals | Precursor to bent-core or calamitic mesogens. rsc.orgresearchgate.net | Rigid, anisotropic molecular shape. |

| Organic Electronic Materials | Building block for hole-transporting materials (HTMs) in OLEDs. mdpi.comrsc.orgmdpi.com | Extended π-conjugated system. |

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Scaffold for Biologically Active Compounds

In medicinal chemistry, a scaffold refers to the core structure of a molecule upon which various chemical groups can be attached to create a library of related compounds. 1-(Benzyloxy)-2-bromobenzene is utilized as a scaffold because it contains two key features: the stable benzyloxy moiety and a reactive bromo-substituted phenyl ring. This structure allows chemists to introduce a wide range of functional groups through reactions like cross-coupling, which can lead to the discovery of novel compounds with specific biological activities. The concept of using a central framework, such as a pyrrole (B145914) ring or an indole (B1671886) base, is a common strategy in drug design to develop compounds with diverse pharmacological profiles. biolmolchem.comdntb.gov.ua

Design and Synthesis of Potential Therapeutic Agents

The utility of this compound as a scaffold is evident in the synthesis of various classes of potential therapeutic agents. Its structure is incorporated into novel molecules designed to interact with specific biological targets.

Researchers have designed and synthesized new series of small molecules featuring a benzyloxy substituent to explore their inhibitory activity against monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. nih.govnih.gov In these studies, derivatives are created by modifying the core structure to understand structure-activity relationships (SAR).

Most of the synthesized compounds based on this scaffold have shown potent and selective inhibition of MAO-B, with weaker activity against MAO-A. nih.govnih.gov For instance, studies have revealed that the position of substituents on the benzyloxy phenyl ring significantly influences inhibitory potency. Compounds with a para-substitution on this ring were generally more potent for MAO-B inhibition than those with meta-substitution. nih.govnih.gov One study identified a compound, ISB1, which has a para-benzyloxy group, as a potent, selective, and reversible MAO-B inhibitor, suggesting its potential for treating neurological disorders. researchgate.net

Table 1: Inhibitory Activity of Selected Benzyloxy-Substituted Compounds against hMAO-A and hMAO-B

| Compound | Substitution on Benzene (B151609) Ring A | hMAO-A IC₅₀ (μM) | hMAO-B IC₅₀ (μM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|---|

| 9a | Br | 2.73 | >36.6 | |

| 10a | CHO | 1.96 | >51.0 | |

| 11a | OCH₃ | 15.8 | >6.3 | |

| 9e | - | >100 | 0.35 | >285.7 |

| 10e | - | 27.9 | 0.19 | 146.8 |

| ISB1 | Isatin-based | - | 0.124 | - |

| ISFB1 | Isatin-based | 0.678 | 0.135 | 55.03 |

Data sourced from multiple research articles. nih.govresearchgate.net

The benzyloxy-phenyl structure is also a key component in the development of ligands for the histamine (B1213489) H3 receptor (H3R), a target for treating neurological and cognitive disorders. mdpi.com Synthetic pathways often involve the N-alkylation of suitable amines with appropriate brominated precursors, such as biphenyloxyalkyl bromides, in a process analogous to how this compound could be used. mdpi.com

A series of naphthyloxy derivatives, which share structural similarities with benzyloxy compounds, were synthesized and evaluated for H3R affinity. nih.gov Many of these compounds displayed high affinity for the receptor, with Kᵢ values in the nanomolar range. nih.gov The most potent ligand from this series, 1-(5-(naphthalen-1-yloxy)pentyl)azepane, showed a Kᵢ value of 21.9 nM and demonstrated antagonist behavior both in vitro and in vivo. nih.gov This highlights the effectiveness of the general aryloxy-alkyl-amine scaffold in designing potent H3R ligands.

Integration into Drug Discovery and Development Pipelines

This compound is classified as a building block or chemical intermediate, readily available from commercial suppliers for research and development purposes. fujifilm.comchemchart.combldpharm.comalchempharmtech.com Its role in the drug discovery pipeline is primarily at the initial "discovery" and "lead generation" phases. Medicinal chemists utilize such compounds to synthesize novel chemical entities for high-throughput screening campaigns. The presence of the bromine atom is particularly advantageous, as it allows for a variety of well-established chemical reactions, such as Suzuki or Buchwald-Hartwig coupling, to create diverse libraries of compounds from a single starting scaffold.

Computational and Chemoinformatic Approaches to Medicinal Chemistry Design

Modern drug discovery heavily relies on computational methods to predict and rationalize the biological activity of novel compounds. For molecules derived from benzyloxy-containing scaffolds, these approaches are used to understand their interactions with biological targets.

For example, in the study of MAO-B inhibitors, molecular docking and simulation studies were used to investigate the binding modes of isatin-based benzyloxybenzene derivatives. researchgate.net These studies revealed that interactions such as hydrogen bonding and pi-pi stacking were crucial for the stability of the protein-ligand complex and effective MAO-B inhibition. researchgate.net Similarly, computational studies, including kinetic analysis and structure-activity relationship (SAR) analysis, have been applied to 3-benzyloxyflavone derivatives to elucidate their mechanism of action as β-glucosidase inhibitors. nih.gov These computational tools allow researchers to refine molecular designs to enhance potency and selectivity, guiding the synthesis of more effective therapeutic agents.

Advanced Analytical and Spectroscopic Research on 1 Benzyloxy 2 Bromobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(benzyloxy)-2-bromobenzene. Through various NMR techniques, a detailed map of the proton and carbon environments within the molecule can be generated, confirming its identity and connectivity.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides precise information about the electronic environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the benzylic protons and the protons on the two separate aromatic rings.

The benzylic methylene (B1212753) protons (-O-CH₂-Ph) are chemically equivalent and not coupled to any neighboring protons, resulting in a characteristic singlet in the spectrum. This signal is typically observed in the range of δ 5.10–5.25 ppm.

The five protons of the phenyl group on the benzyl (B1604629) moiety are in a different chemical environment from those on the brominated ring. They typically appear as a complex multiplet between δ 7.30 and 7.50 ppm, arising from overlapping signals.

The four protons on the 2-bromophenyl ring are all non-equivalent and exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the electron-donating ether oxygen and the electron-withdrawing bromine atom. The proton ortho to the bromine atom (H-3) is expected to be a doublet of doublets around δ 7.55-7.60 ppm. The proton para to the bromine (H-5) would likely appear as a triplet of doublets around δ 6.90-7.00 ppm. The remaining two protons (H-4 and H-6) would also show characteristic doublet of doublet or triplet of doublet patterns in the aromatic region.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic (-CH₂-) | 5.15 | s (singlet) |

| Phenyl (C₆H₅) | 7.30 - 7.50 | m (multiplet) |

| Bromophenyl (H-3) | 7.58 | dd (doublet of doublets) |

| Bromophenyl (H-6) | 7.25 | dd (doublet of doublets) |

| Bromophenyl (H-4) | 7.15 | td (triplet of doublets) |

| Bromophenyl (H-5) | 6.95 | td (triplet of doublets) |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, thirteen distinct signals are expected, corresponding to each unique carbon atom.

The benzylic carbon (-CH₂-) signal typically appears around δ 71.0 ppm. The carbons of the unsubstituted phenyl ring are found in the typical aromatic region, from approximately δ 127.0 to 136.0 ppm.

The carbons of the 2-bromophenyl ring are more dispersed. The carbon atom directly bonded to the ether oxygen (C-1) is significantly deshielded and appears downfield, typically around δ 155.0 ppm. Conversely, the carbon atom bonded to the bromine (C-2) is subject to the "heavy atom effect," which causes an upfield shift relative to what would be expected based on electronegativity alone stackexchange.com. This signal is anticipated around δ 113.0 ppm. The other four carbons of this ring (C-3, C-4, C-5, C-6) produce signals in the range of δ 115.0 to 134.0 ppm.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-O) | 155.0 |

| C-2 (C-Br) | 113.0 |

| C-3 | 128.5 |

| C-4 | 122.0 |

| C-5 | 129.0 |

| C-6 | 115.0 |

| Benzylic (-CH₂-) | 71.0 |

| Phenyl (ipso) | 136.5 |

| Phenyl (ortho) | 127.5 |

| Phenyl (meta) | 128.8 |

| Phenyl (para) | 128.2 |

2D NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the 2-bromophenyl ring (e.g., H-3 with H-4, H-4 with H-5, etc.) and within the benzyl group's phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to. It would definitively link each proton signal in the aromatic regions to its corresponding carbon signal and connect the benzylic proton singlet to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the different fragments of the molecule. Key correlations would be observed from the benzylic protons (-CH₂-) to the ipso-carbon of the benzyl ring and, most importantly, to the C-1 carbon of the 2-bromophenyl ring, confirming the ether linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of a compound, providing further structural evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

In GC-MS analysis, this compound is subjected to electron ionization (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum displays a characteristic pattern.

The molecular ion peak (M⁺) would be observed as a doublet with nearly equal intensity at m/z 262 and 264. This signature pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio asdlib.orgyoutube.com.

The most prominent peak in the spectrum, known as the base peak, is consistently observed at m/z 91 nih.gov. This fragment corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond and rearrangement. Other significant fragments include the ion at m/z 183 ([M-Br]⁺), resulting from the loss of the bromine atom, and the 2-bromophenoxy cation at m/z 171/173.

Interactive Table: Key GC-MS Fragments for this compound

| m/z Value | Proposed Fragment | Notes |

| 262 / 264 | [C₁₃H₁₁BrO]⁺ | Molecular Ion (M⁺), characteristic bromine isotope pattern |

| 183 | [C₁₃H₁₁O]⁺ | Loss of Bromine atom ([M-Br]⁺) |

| 171 / 173 | [C₆H₄BrO]⁺ | 2-Bromophenoxy cation |

| 91 | [C₇H₇]⁺ | Tropylium cation (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. nih.govmdpi.com For this compound, with the molecular formula C₁₃H₁₁⁷⁹BrO, the calculated monoisotopic mass is 261.99933 Da uni.lu. HRMS can measure this value to within a few parts per million (ppm), unequivocally confirming the elemental composition and distinguishing it from any other compounds that may have the same nominal mass.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within the this compound molecule. By probing the vibrational modes of its chemical bonds, these methods offer a molecular fingerprint, enabling both qualitative identification and the assessment of molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of different functional groups. For this compound, the key functional groups—the aromatic rings, the ether linkage, and the carbon-bromine bond—give rise to characteristic absorption peaks.

The FTIR spectrum of this compound is expected to exhibit several key absorption bands. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ libretexts.org. The C-C stretching vibrations within the aromatic rings are observed in the 1600-1400 cm⁻¹ range libretexts.org. The presence of the benzyloxy group introduces a strong C-O stretching vibration, which is characteristically found between 1250 and 1000 cm⁻¹. The C-Br stretching vibration is generally observed in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹ libretexts.orgorgchemboulder.com.

A comparative analysis with a similar compound, such as bromobenzene (B47551), shows characteristic C-H stretching above 3000 cm⁻¹, C-C ring stretching around 1700 cm⁻¹, and a C-Br stretching vibration at a lower wavenumber uwosh.edu. The introduction of the benzyloxy group would add the prominent C-O stretching band, further defining the molecule's spectral signature.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 1600-1400 | C-C Stretch | Aromatic Rings |

| 1250-1000 | C-O Stretch | Ether (Benzyloxy) |

| 900-675 | C-H Out-of-plane Bend | Aromatic Rings |

| 690-515 | C-Br Stretch | Bromo-substituent |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light from a molecule. Vibrational modes that result in a change in the molecule's polarizability are Raman active. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the aromatic rings and the C-Br bond in this compound.

Due to the complementary nature of FTIR and Raman spectroscopy, a comprehensive vibrational analysis is best achieved by utilizing both techniques. While FTIR is adept at identifying polar functional groups like the C-O ether linkage, Raman spectroscopy excels in characterizing the carbon backbone and symmetric vibrations of the aromatic rings.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Rings |

| 1600-1580 | C-C Stretch | Aromatic Rings |

| ~1000 | Ring Breathing | Aromatic Rings |

| 690-515 | C-Br Stretch | Bromo-substituent |

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

In a study of 4-(benzyloxy)-2-bromo-1-methoxybenzene, the compound was found to crystallize in a monoclinic system. The analysis revealed that the two aromatic rings, the bromomethoxyphenyl ring and the phenyl ring of the benzyl group, are nearly orthogonal to each other, with a dihedral angle of approximately 72.6°. This twisted conformation is a key structural feature. The crystal structure is stabilized by weak intermolecular C-H···O interactions, which are crucial in dictating the packing of the molecules in the crystal lattice.

In Situ Spectroscopic Monitoring of Reaction Progress

The ability to monitor chemical reactions in real-time provides crucial information about reaction kinetics, mechanisms, and the formation of transient intermediates. In situ spectroscopic techniques, such as FTIR and Raman spectroscopy, are increasingly employed for this purpose in both academic and industrial settings.

Reactions involving this compound, such as Suzuki-Miyaura cross-coupling or Grignard reagent formation, can be effectively monitored using these methods. For instance, in a Suzuki-Miyaura coupling reaction, where the C-Br bond is replaced with a new C-C bond, in situ Raman spectroscopy could be used to track the disappearance of the characteristic C-Br stretching band of the starting material and the simultaneous appearance of new bands corresponding to the product. This allows for the real-time determination of reaction completion and can help in optimizing reaction conditions.

Similarly, in situ FTIR spectroscopy can be employed to monitor the formation of a Grignard reagent from this compound. The progress of the reaction can be followed by observing changes in the infrared spectrum that indicate the consumption of the aryl bromide and the formation of the new organometallic species. This real-time monitoring is particularly valuable for reactions that are sensitive to reaction conditions or involve potentially hazardous intermediates. The use of in situ spectroscopy enhances process safety and control by providing immediate feedback on the reaction's status.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and predicting the reactivity of molecules. For a molecule like 1-(benzyloxy)-2-bromobenzene, these calculations can reveal key electronic properties that govern its behavior in chemical reactions.

Detailed quantum chemical calculations on the specific molecule this compound are not extensively available in the public domain. However, studies on analogous substituted benzene (B151609) derivatives provide a framework for understanding its potential electronic characteristics. For instance, DFT calculations can be employed to optimize the molecular geometry and compute various electronic descriptors.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

A computational study on a related compound, (2E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one, utilized DFT to analyze its electronic properties, demonstrating the utility of these methods for benzyloxy-containing compounds semanticscholar.orgutm.my. Such analyses for this compound would provide valuable insights into its reactivity in various chemical transformations.

Hypothetical Data Table for Electronic Properties of this compound (Based on similar compounds):

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which possesses a rotatable ether linkage, MD simulations can provide a detailed understanding of its conformational landscape.

By simulating the molecule's dynamics, researchers can identify the most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial as the conformation of a molecule can significantly influence its reactivity and its ability to interact with other molecules, such as biological receptors.

While specific MD simulation studies on this compound are not readily found, the methodology is widely applied to substituted benzene derivatives to understand their dynamic behavior researchgate.net. An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion over a specific period.

Insights from Conformational Analysis:

Torsional Angles: The simulation would track the dihedral angles around the C-O-C bond of the benzyloxy group to identify preferred orientations of the benzyl (B1604629) and bromophenyl rings relative to each other.

Potential Energy Surface: By mapping the energy as a function of key dihedral angles, a potential energy surface can be generated, revealing the low-energy conformations and the transition states connecting them.

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of this compound.

Prediction of Reaction Outcomes and Selectivity through Computational Modeling

Computational modeling can be a predictive tool for understanding the outcomes and selectivity of chemical reactions involving this compound. By calculating the activation energies of different possible reaction pathways, chemists can predict which products are most likely to form.

For example, in reactions involving electrophilic aromatic substitution on the bromophenyl ring, computational models can predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position relative to the benzyloxy group). The electron-donating nature of the benzyloxy group is known to direct incoming electrophiles to the ortho and para positions libretexts.org. Computational calculations can quantify this directing effect by modeling the transition states for substitution at each position.

Similarly, for reactions involving the bromine atom, such as cross-coupling reactions, computational modeling can help in understanding the reaction mechanism and predicting the feasibility of the transformation under different catalytic conditions. Studies on the reactivity of substituted benzenes often employ computational methods to rationalize experimental observations researchgate.netnih.gov.

Example of a Computational Study on a Wittig Rearrangement:

A study on the Current time information in Edmonton, CA.nih.gov-Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines, which are structurally related to this compound, highlights how computational chemistry can be used to understand competing reaction pathways mdpi.com.

Docking Studies for Ligand-Target Interactions (in medicinal chemistry context)

In the context of medicinal chemistry, molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

While this compound itself may not be a known drug, its structural motifs are present in various biologically active compounds. Docking studies could be performed to investigate the potential of derivatives of this compound to interact with specific biological targets.

For instance, a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid performed molecular docking to evaluate its binding affinity to the SARS-CoV-2 protein nih.goviucr.org. Similarly, docking studies on derivatives of this compound could explore their potential as inhibitors of various enzymes.

Key Parameters in Docking Studies:

Binding Affinity/Energy: This value, typically given in kcal/mol, estimates the strength of the interaction between the ligand and the receptor. A more negative value indicates a stronger binding.

Binding Pose: The docking simulation predicts the three-dimensional orientation of the ligand within the active site of the receptor.

Intermolecular Interactions: The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Illustrative Docking Results for a Hypothetical Derivative of this compound:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG-120, TYR-355, SER-530 |

| Tyrosine Kinase | -9.2 | LEU-248, VAL-256, ILE-360 |

| HIV-1 Reverse Transcriptase | -7.9 | LYS-101, TYR-181, TYR-188 |

These illustrative data demonstrate how docking studies can provide valuable information for the rational design of new therapeutic agents based on the this compound scaffold.

Future Research Directions and Challenges in 1 Benzyloxy 2 Bromobenzene Chemistry

Development of More Sustainable and Cost-Effective Synthetic Routes

The traditional synthesis of 1-(Benzyloxy)-2-bromobenzene typically involves the Williamson ether synthesis, which, while effective, often requires stoichiometric amounts of strong bases and may not align with the principles of green chemistry. Future research is poised to address these limitations by exploring more sustainable and atom-economical pathways.

Key Research Directions:

Photoredox-Mediated Synthesis: The application of visible-light photoredox catalysis offers a mild and powerful method for forming C-O bonds. Future studies could focus on developing photoredox systems that enable the direct coupling of 2-bromophenol (B46759) with benzyl (B1604629) radicals generated from readily available precursors, thereby avoiding harsh reaction conditions.

Enzyme-Catalyzed Synthesis: Biocatalysis represents a frontier in sustainable synthesis. The exploration of enzymes, such as laccases or engineered P450 monooxygenases, for the selective benzyloxylation of 2-bromophenol could offer an environmentally friendly route with high selectivity and minimal byproducts.

A comparative look at potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Research Challenges |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for lower temperatures. | Catalyst cost and toxicity (for precious metals), ligand design for sterically hindered substrates. |

| Photoredox Catalysis | Mild reaction conditions (ambient temperature, visible light), high functional group tolerance. | Development of suitable photocatalysts, managing potential side reactions from radical intermediates. |

| Biocatalysis | High selectivity, environmentally benign (water as solvent), biodegradable catalysts. | Enzyme stability and activity in organic solvents, substrate scope limitations. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

Beyond its established role as a precursor for Grignard or organolithium reagents, the unique electronic and steric properties of this compound open the door to novel chemical transformations.

Key Research Directions:

C-H Activation and Functionalization: A significant area of future research involves the direct functionalization of the C-H bonds on both the benzyloxy and the bromobenzene (B47551) rings. Chelation-assisted C-H activation, where the ether oxygen directs a metal catalyst to a nearby C-H bond, could enable the introduction of new functional groups with high regioselectivity. For instance, palladium-catalyzed C-H activation could lead to the formation of new C-C or C-heteroatom bonds, providing shortcuts to complex molecular architectures.

Photoredox-Induced Transformations: Visible-light photoredox catalysis can be harnessed to generate aryl radicals from the C-Br bond under exceptionally mild conditions. This opens up possibilities for novel coupling reactions that are not accessible through traditional methods. Research in this area could explore radical-radical cross-couplings and the addition of the 2-(benzyloxy)phenyl radical to various radical acceptors.

Dearomatization Reactions: Exploring the dearomatization of the bromobenzene ring of this compound could lead to the synthesis of novel three-dimensional scaffolds. This could be achieved through reactions such as the Birch reduction or through transition-metal-catalyzed processes.

Expanding the Scope of Catalytic Applications

The development of novel catalysts and ligands is crucial for expanding the utility of this compound in cross-coupling reactions. The steric hindrance posed by the ortho-benzyloxy group presents a significant challenge that can be addressed through innovative catalyst design.

Key Research Directions:

Advanced Ligand Design for Cross-Coupling: Designing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with tailored steric and electronic properties can enhance the efficiency of cross-coupling reactions involving this compound. For example, bulky, electron-rich ligands can promote the challenging oxidative addition and reductive elimination steps in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.

Dual Catalysis Systems: Combining two distinct catalytic cycles can enable transformations that are not possible with a single catalyst. For instance, a dual system combining a photoredox catalyst with a nickel catalyst has been shown to be effective for the cross-coupling of aryl bromides. Applying such systems to this compound could allow for the coupling of previously unreactive partners under mild conditions.

Nanocatalysis: The use of metal nanoparticles as catalysts offers advantages such as high surface area and recyclability. Research into the application of palladium, copper, or bimetallic nanoparticles for cross-coupling reactions of this compound could lead to more robust and recoverable catalytic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthesis technologies like flow chemistry and automated platforms can significantly accelerate research and development involving this compound.

Key Research Directions:

Flow Chemistry for Hazardous Reactions: Reactions involving highly reactive intermediates, such as the Grignard or organolithium reagents derived from this compound, can be performed more safely and efficiently in continuous flow reactors. The excellent heat and mass transfer in microreactors allows for precise control over reaction conditions, minimizing the formation of byproducts.

Automated High-Throughput Experimentation: Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, ligands, and reaction conditions for transformations involving this compound. This high-throughput approach can accelerate the discovery of optimal conditions for challenging cross-coupling reactions or novel transformations.

In-line Reaction Monitoring: The integration of in-line analytical techniques, such as IR or NMR spectroscopy, into flow chemistry setups allows for real-time monitoring of reaction progress. This data can be used to rapidly optimize reaction parameters and gain a deeper understanding of the reaction mechanism.

The potential impact of these technologies is summarized below.

| Technology | Application to this compound Chemistry | Expected Benefits |

| Flow Chemistry | Grignard/organolithium formation and subsequent reactions, photoredox catalysis, high-temperature reactions. | Enhanced safety, improved reproducibility, easier scalability, precise control over reaction parameters. |

| Automated Synthesis | High-throughput screening of catalysts, ligands, and reaction conditions for cross-coupling and C-H activation. | Accelerated discovery of new reactions and optimization of existing ones, generation of large datasets for machine learning. |

| In-line Analytics | Real-time monitoring of reaction kinetics and intermediate formation. | Rapid process optimization, deeper mechanistic understanding. |

Addressing Steric and Electronic Effects for Enhanced Control in Transformations

A fundamental challenge in the chemistry of this compound is the need to control the influence of its steric bulk and electronic properties on reactivity and selectivity.

Key Research Directions:

Computational Modeling: The use of density functional theory (DFT) and other computational methods can provide valuable insights into the transition states and reaction pathways of transformations involving this compound. This understanding can guide the rational design of catalysts and reaction conditions to overcome steric barriers and control regioselectivity.

Development of Sterically Tolerant Catalysts: A primary focus will be the development of catalytic systems that can accommodate the sterically demanding environment around the carbon-bromine bond. This involves the design of ligands that are bulky enough to promote catalyst stability and activity while still allowing the substrate to access the metal center.

Substrate Modification: In some cases, temporary modification of the benzyloxy group could be a viable strategy to modulate its steric and electronic influence during a key transformation. The development of easily cleavable directing groups could offer a solution for achieving otherwise difficult reactions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1-(benzyloxy)-2-bromobenzene, and how do reaction conditions influence yield?

- Methodology :

- Suzuki-Miyaura Coupling : React 2-bromophenol with benzyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours. Yields typically range from 60–80% .

- Halogenation : Direct bromination of 2-(benzyloxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄. Monitor regioselectivity via GC-MS to confirm ortho-substitution .

- Critical Factors : Solvent polarity, temperature, and steric hindrance from the benzyloxy group significantly impact bromine substitution patterns and purity.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy group (δ 4.9–5.1 ppm for OCH₂Ph) and bromine’s deshielding effect on adjacent protons (δ 7.2–7.5 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms ortho-bromo/benzyloxy substitution (e.g., C-Br bond length: ~1.89 Å) .

- LCMS : Validates molecular weight (m/z 277 [M+H]⁺) and purity (>95%) .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

- Key Reactions :

- Buchwald-Hartwig Amination : React with primary amines using Pd(OAc)₂/Xantphos catalyst system. Competing C-O bond cleavage may occur at >120°C, requiring careful temperature control .

- Negishi Coupling : Use Zn-based reagents to introduce alkyl/aryl groups at the bromine site. Yields depend on ligand choice (e.g., dppf vs. PPh₃) .

Advanced Research Questions

Q. How does this compound perform in Ru-catalyzed C–H activation reactions, and what are the limitations?

- Case Study : In Ru-catalyzed C–H arylation, the benzyloxy group acts as a directing group, enabling regioselective coupling at the C3 position of arenes. However, steric bulk from the benzyl group reduces reactivity with bulky aryl halides .

- Optimization : Use electron-deficient aryl halides (e.g., 4-CF₃-C₆H₄-I) and additives like Ag₂CO₃ to enhance turnover. Monitor byproduct formation (e.g., debromination) via ¹H NMR .

Q. What competing pathways arise during radical cyclization of this compound derivatives?

- Experimental Findings :

- Attempts to form benzofuranones via Bu₃SnH-mediated radical cyclization failed due to preferential β-scission of the benzyloxy group .

- Alternative Pd-catalyzed Heck cyclization also showed no product formation, suggesting strong thermodynamic preference for non-cyclized intermediates .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

- DFT Analysis :

- The bromine atom exerts a stronger para-directing effect than the benzyloxy group. Calculations (B3LYP/6-31G*) show lower activation energy for para-substitution (ΔG‡ = 18.7 kcal/mol) vs. meta (ΔG‡ = 22.1 kcal/mol) .

- Solvent effects (e.g., DCM vs. THF) modulate charge distribution, altering regioselectivity in nitration reactions .

Data Contradictions and Resolution

Q. Why do reported yields for Suzuki-Miyaura couplings of this compound vary across studies?

- Critical Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。